6-Methylpyridazin-3-amine
Overview
Description
6-Methylpyridazin-3-amine is a chemical compound that is part of a broader class of pyridazine derivatives. While the specific compound 6-Methylpyridazin-3-amine is not directly mentioned in the provided papers, these papers discuss various derivatives of pyridazine and pyrimidine, which are structurally related to pyridazin-3-amine. These compounds are of interest due to their potential biological activities, such as antihypertensive effects and dopamine beta-hydroxylase inhibitory activity .
Synthesis Analysis
The synthesis of pyridazine derivatives can involve multiple steps, including reactions with ammonia, primary amines, and methanolysis in the presence of boron trifluoride etherate, as seen in the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives . Another example is the preparation of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which were evaluated for their antihypertensive activity . Although these methods do not directly describe the synthesis of 6-Methylpyridazin-3-amine, they provide insight into the types of reactions that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted at various positions to alter the compound's properties. For instance, the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was found to be influenced by structural variations in the 6-aryl group and the pyridopyrimidine ring . The molecular structure is crucial in determining the biological activity and interaction with biological targets.
Chemical Reactions Analysis
Pyridazine derivatives can participate in various chemical reactions, including the formation of Schiff bases, reduction with sodium borohydride, and acylation with chloroacetyl chloride . These reactions can lead to the formation of different compounds with potential biological activities, such as antiradical activity against DPPH and ABTS radicals . The reactivity of the pyridazine ring is an important factor in the design of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of solvent molecules in cocrystals of 6-chlorouracil and its derivatives significantly contributes to the stabilization of the crystal packing, indicating the importance of intermolecular interactions . The antihypertensive compounds mentioned in paper were able to lower blood pressure in a gradual and sustained manner, which is a physical manifestation of their chemical properties.
Scientific Research Applications
A study investigated the amination of 4-halogenopyridazines with potassium amide, proposing a 4,5-didehydropyridazine intermediate. This research is relevant for understanding the chemical behavior of related compounds (Klinge, Plas, & Koudijs, 2010).
Antihypertensive activity was observed in 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, suggesting potential medicinal applications (Bennett et al., 1981).
Photochemical preparation methods for N-substituted pyrroles from pyridazine N-oxides were developed, contributing to synthetic chemistry processes (Tsuchiya, Arai, & Igeta, 1973).
Synthesis of 3-bromo-6-methylpyridazine was achieved, offering a method for manufacturing this compound, which is important for further chemical applications (Xin Bing-wei, 2008).
New anticancer agents were developed by synthesizing a series of 3-allylthio-6-(mono or disubstituted) aminopyridazines, showing antiproliferative activities against various cancer cell lines (Won & Park, 2010).
Pyridazine N-oxides were explored, contributing to an understanding of their chemical properties and potential uses (Ogata & Kanō, 1963).
Ruthenium(II) chloro complexes were studied with the incorporation of polybasic aromatic amines, which is significant for coordination chemistry and potential catalysis applications (Harvey, Arif, & Ernst, 2004).
Dopamine beta-hydroxylase inhibitory activity was observed in 6-alkylaminopyridazine-3-carboxylic acid derivatives, offering insights into neurological disorder treatments (Konno et al., 1992).
Solid phase synthesis of aminopyridazines using resin-bound thiophenols was developed, indicating advancements in pharmaceutical synthesis techniques (Parrot, Wermuth, & Hibert, 1999).
properties
IUPAC Name |
6-methylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZMCIGKULUUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171814 | |
Record name | 6-Methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyridazin-3-amine | |
CAS RN |
18591-82-7 | |
Record name | 3-Amino-6-methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18591-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpyridazin-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLPYRIDAZIN-3-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4CC2ZVG9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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